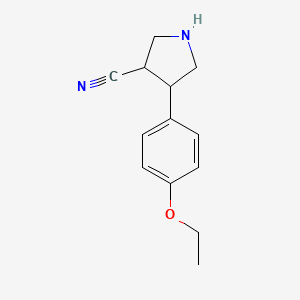
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
概要
説明
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethoxyphenyl group and a nitrile group
科学的研究の応用
Chemistry: In chemistry, 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
将来の方向性
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many bioactive compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can influence the function of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Heterocyclic compounds like pyrrolidines are often used in drug design due to their ability to modify physicochemical parameters and optimize ADME/Tox results .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the diversity of biological activities associated with pyrrolidine derivatives , this compound could potentially have a wide range of effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrrolidine ring. The nitrile group can be introduced using reagents such as cyanogen bromide or by converting a carboxylic acid derivative to the nitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
類似化合物との比較
4-(4-Methoxyphenyl)pyrrolidine-3-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-Ethoxyphenyl)pyrrolidine-2-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. This compound's distinct structure sets it apart from similar compounds, making it a valuable subject of study.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKHJRPBMCSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


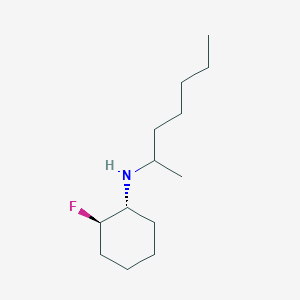
![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
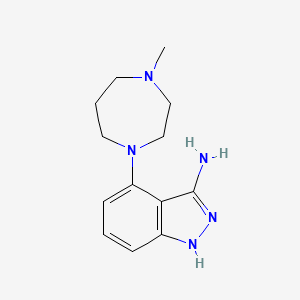
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
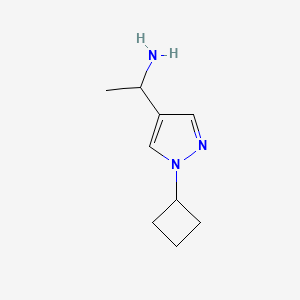
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)
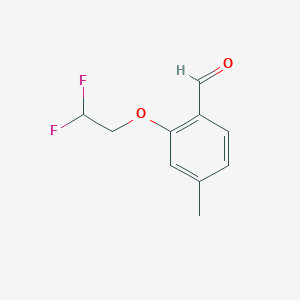
![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)
